Cas no 638142-16-2 (5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one)

5-Methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a specialized heterocyclic compound featuring a benzoxazolone core with a substituted phenoxyethyl side chain. Its molecular structure confers stability and potential reactivity, making it useful in pharmaceutical and agrochemical research. The presence of methyl and isopropyl groups enhances lipophilicity, which may improve bioavailability in drug development applications. The compound’s rigid benzoxazolone scaffold offers a versatile platform for further functionalization. Its synthetic utility lies in its ability to serve as an intermediate in the preparation of biologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors.
5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one structure
638142-16-2 structure
Product Name:5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one
CAS No:638142-16-2
MF:C20H23NO3
MW:325.401525735855
CID:6602989
PubChem ID:970874
Update Time:2025-07-29

5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one
    • Z57728707
    • 5-methyl-3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1,3-benzoxazol-2-one
    • F1572-0101
    • 3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
    • AKOS001175717
    • 638142-16-2
    • 5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
    • Inchi: 1S/C20H23NO3/c1-13(2)16-7-5-15(4)12-19(16)23-10-9-21-17-11-14(3)6-8-18(17)24-20(21)22/h5-8,11-13H,9-10H2,1-4H3
    • InChI Key: GQXUVRYICOKHND-UHFFFAOYSA-N
    • SMILES: O(CCN1C(=O)OC2C=CC(C)=CC1=2)C1C=C(C)C=CC=1C(C)C

Computed Properties

  • Exact Mass: 325.16779360g/mol
  • Monoisotopic Mass: 325.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 38.8Ų

5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>

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Additional information on 5-methyl-3-{2-5-methyl-2-(propan-2-yl)phenoxyethyl}-2,3-dihydro-1,3-benzoxazol-2-one

5-Methyl-3-{2-[5-Methyl-2-(Propan-2-Yl)Phenoxy]Ethyl}-2,3-Dihydro-1,3-Benzoxazol-2-One: A Comprehensive Overview

CAS No 638142-16-2 refers to the compound known as 5-methyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one, a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. Recent studies have highlighted its role in modulating cellular pathways, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a benzoxazolone ring system, which is a fused bicyclic structure consisting of a benzene ring and an oxazole ring. The presence of substituents such as the methyl group at position 5 and the phenoxyethyl group at position 3 introduces steric and electronic effects that influence its reactivity and bioavailability. These features make it a valuable candidate for exploring novel therapeutic agents.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. Researchers have employed methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination to construct the key intermediates. These techniques not only enhance the yield but also improve the purity of the final product, which is crucial for downstream applications.

In terms of pharmacological activity, studies have demonstrated that this compound exhibits potent inhibitory effects on specific enzymes associated with inflammatory pathways. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This makes it a potential candidate for developing anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.

Beyond its pharmacological applications, this compound has also been explored for its role in material science. Its rigid aromatic system and functional substituents make it suitable for applications in organic electronics, such as semiconductors and light-emitting materials. Recent research has focused on its ability to form self-assembled monolayers, which could be utilized in nanotechnology and sensor development.

The environmental impact of this compound is another area of interest. Studies have assessed its biodegradability and toxicity profiles under various conditions. Preliminary findings suggest that it exhibits low toxicity towards aquatic organisms, which aligns with current trends toward eco-friendly chemical design.

In conclusion, CAS No 638142-16-2 represents a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a promising candidate for future innovations in drug development and material science.

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